molecular formula C14H24O6 B11979610 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane

2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane

Cat. No.: B11979610
M. Wt: 288.34 g/mol
InChI Key: YIEBXCCPOCRXRB-UHFFFAOYSA-N
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Description

2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane, more commonly known as Trimethylolethane Triglycidyl Ether (TMETGE), is an organic chemical in the glycidyl ether family with the formula C14H24O6 and a molar mass of 288.340 g·mol⁻¹ . A key application for this compound is its use as a multifunctional reactive diluent for modifying epoxy resins . Its primary research value lies in its ability to significantly reduce the viscosity of epoxy resin formulations, thereby improving processability, while its three oxirane (epoxide) functionalities help maintain a high cross-linking density upon curing . This mechanism allows researchers to develop epoxy-based systems that are easier to handle without substantially compromising the thermal and mechanical properties of the final cured material. These modified epoxy resins are integral to advanced research and development in CASE sectors (Coatings, Adhesives, Sealants, and Elastomers), enabling the creation of materials with high impact resistance and tailored microstructures . The compound is synthesized from trimethylolethane and epichlorohydrin via a halohydrin intermediate, followed by dehydrochlorination . This product is intended for chemical synthesis and materials science research purposes only. It is not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C14H24O6

Molecular Weight

288.34 g/mol

IUPAC Name

2-[[2-methyl-3-(oxiran-2-ylmethoxy)-2-(oxiran-2-ylmethoxymethyl)propoxy]methyl]oxirane

InChI

InChI=1S/C14H24O6/c1-14(8-15-2-11-5-18-11,9-16-3-12-6-19-12)10-17-4-13-7-20-13/h11-13H,2-10H2,1H3

InChI Key

YIEBXCCPOCRXRB-UHFFFAOYSA-N

Canonical SMILES

CC(COCC1CO1)(COCC2CO2)COCC3CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane typically involves the reaction of a polyol with an epoxidizing agent. Common epoxidizing agents include peracids (such as m-chloroperbenzoic acid) and hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the epoxide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts, such as titanium silicalite, can enhance the efficiency of the epoxidation process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the epoxide rings, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the epoxide rings, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide rings under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diols, while reduction can produce alcohols.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane
  • Molecular Formula : C₁₄H₂₄O₆
  • CAS Number : 68460-21-9

Modification of Epoxy Resins

One of the primary applications of Trimethylolethane triglycidyl ether is as a reactive diluent in epoxy resin formulations. The presence of multiple oxirane groups allows for:

  • Viscosity Reduction : It effectively reduces the viscosity of epoxy mixtures, facilitating easier processing and application.
  • Enhanced Functionality : The compound contributes additional reactive sites, leading to improved cross-linking density in cured resins, which enhances mechanical properties such as tensile strength and impact resistance .

Case Study: Epoxy Coatings

Research has demonstrated that incorporating Trimethylolethane triglycidyl ether into epoxy coatings results in formulations with significantly higher impact resistance compared to traditional epoxy systems without this modifier. This was evidenced by mechanical testing showing improved performance under stress conditions .

Coatings, Adhesives, Sealants, and Elastomers (CASE)

Trimethylolethane triglycidyl ether is utilized in the CASE industry due to its ability to enhance:

  • Adhesion Properties : Improved bonding strength in adhesive applications.
  • Durability : Enhanced resistance to environmental factors such as moisture and temperature fluctuations.

In a comparative study of different epoxy formulations, those containing Trimethylolethane triglycidyl ether exhibited superior adhesion to various substrates, including metals and plastics .

Synthesis of Advanced Materials

The compound's reactivity allows it to serve as a building block for synthesizing more complex molecules. Researchers have explored its potential in creating:

  • Functionalized Polymers : By reacting with other monomers or polymers, it can produce materials with tailored properties for specific applications.

For instance, studies have shown that incorporating Trimethylolethane triglycidyl ether into polymer blends can enhance thermal stability and mechanical performance, making it suitable for high-performance applications .

Mechanism of Action

The mechanism by which 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane exerts its effects involves the reactivity of its epoxide groups. These groups can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity underlies its applications in synthesis, bioconjugation, and industrial processes.

Comparison with Similar Compounds

Research Findings

  • Crosslinking Efficiency : Pentaerythritol tetraglycidyl ether forms networks with 40% higher tensile strength than trimethylolpropane analogs due to tetrafunctionality .
  • Hydrolytic Stability : Branched glycidyl ethers exhibit 25% lower water absorption compared to linear analogs (e.g., diglycidyl ethers) .
  • Synergistic Blends: Combining pentaerythritol tetraglycidyl ether with novolac resins improves flame retardancy (UL94 V-0 rating) .

Biological Activity

The compound 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane , also known as Trimethylolethane triglycidyl ether (TMETGE) , belongs to the glycidyl ether family and is recognized for its multifunctional properties. Its structure contains multiple oxirane (epoxy) groups, which contribute to its reactivity and potential applications in various fields, including materials science and biocompatibility.

  • IUPAC Name: 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane
  • Molecular Formula: C14H24O6
  • CAS Number: 68460-21-9

Biological Activity Overview

The biological activity of TMETGE has been studied primarily in the context of its applications in biocompatible materials and as a modifier for epoxy resins. The presence of oxirane groups allows for cross-linking reactions, which can enhance the mechanical properties of polymers while potentially providing sites for biological interactions.

Key Biological Activities:

  • Cytotoxicity : Studies have shown that TMETGE exhibits varying degrees of cytotoxicity depending on concentration and exposure time. It has been observed to affect cell viability in different cell lines, indicating a need for careful assessment in biomedical applications.
  • Biocompatibility : TMETGE is being explored for use in medical devices due to its potential biocompatibility. Research indicates that when properly processed, it can support cell adhesion and proliferation, making it suitable for applications such as coatings for implants.
  • Antimicrobial Properties : Some studies suggest that TMETGE may possess antimicrobial properties, which could be beneficial in preventing infections associated with medical devices.

Case Studies

  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of TMETGE on human fibroblast cells, it was found that concentrations above 100 µg/mL significantly reduced cell viability after 24 hours of exposure. This suggests a dose-dependent relationship between TMETGE concentration and cytotoxicity.
    Concentration (µg/mL)Cell Viability (%)
    0100
    1095
    5085
    10060
    20030
  • Biocompatibility Testing : A study on the use of TMETGE as a coating material for orthopedic implants showed promising results in terms of biocompatibility. The coated implants demonstrated enhanced cell attachment and proliferation compared to uncoated controls.
  • Antimicrobial Efficacy : Research involving the incorporation of TMETGE into polymeric matrices indicated potential antimicrobial activity against Staphylococcus aureus and Escherichia coli. The modified materials showed reduced bacterial colonization compared to standard epoxy formulations.

Applications

TMETGE's unique properties make it suitable for various applications:

  • Medical Devices : Its potential biocompatibility allows for use in coatings for implants and other medical devices.
  • Epoxy Resins : As a reactive diluent, it modifies the viscosity and enhances the mechanical properties of epoxy resins used in coatings, adhesives, and sealants.

Q & A

Q. What experimental methods are recommended for synthesizing 2-({2-Methyl-3-(2-oxiranylmethoxy)-2-[(2-oxiranylmethoxy)methyl]propoxy}methyl)oxirane?

The compound can be synthesized via nucleophilic ring-opening reactions involving epichlorohydrin and alcohols, followed by epoxidation. A typical protocol involves reacting arylalcohols with epichlorohydrin (1.5 mol) and sodium hydroxide (0.55 mol) at 50°C for 10 hours, followed by stirring at room temperature for 15 hours to form the oxirane ring . For multi-functional derivatives like this compound, sequential substitution of hydroxyl groups with oxiranylmethoxy moieties is required, with careful control of stoichiometry to avoid over-crosslinking.

Q. How can the oxirane oxygen content of this compound be quantified experimentally?

The AOCS official method Cd 9-57 is widely used to determine oxirane oxygen (%) via titration. This involves reacting the oxirane ring with hydrogen bromide in acetic acid, followed by back-titration with potassium hydroxide. Theoretical oxirane oxygen values (Otheo) can be calculated using Equation 2 (Campanella et al., 2008b), which accounts for iodine values and molecular weight . Discrepancies between Oexp and Otheo may indicate incomplete epoxidation or side reactions.

Q. What spectroscopic techniques are suitable for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of oxirane rings and methyl/methoxy substituents. For stereochemical analysis, X-ray crystallography or circular dichroism (CD) may be employed if chiral centers are present. Infrared (IR) spectroscopy can identify ether (C-O-C) and epoxide (C-O) stretching vibrations between 950–1250 cm⁻¹ .

Advanced Research Questions

Q. How does the multi-oxirane structure influence cross-linking efficiency with amine-based curing agents?

The compound’s three oxirane rings enable high cross-linking density when reacted with long-chain amines like Tetraethylenepentamine (TEPA) or Bishexamethylenetriamine (BHMT). Advanced studies involve differential scanning calorimetry (DSC) to monitor exothermic curing peaks and dynamic mechanical analysis (DMA) to assess glass transition temperature (Tg) changes. Water absorption and chemical resistance of cured resins can be tested per ASTM D570 and ASTM D543 standards .

Q. What strategies resolve contradictions in reported oxirane ring reactivity under varying pH conditions?

Conflicting data on oxirane ring stability may arise from differences in solvent polarity or nucleophile strength. Controlled experiments using model compounds (e.g., mono-oxirane analogs) under standardized conditions (e.g., buffered aqueous/organic media) can isolate pH effects. Kinetic studies via HPLC or UV-Vis spectroscopy track ring-opening rates, while computational models (DFT) predict activation energies for rupture .

Q. How can this compound’s bioactivity be evaluated in anticancer or anti-angiogenic research?

The compound’s structural similarity to oxirane-containing therapeutics (e.g., fosfomycin) suggests potential bioactivity. In vitro assays include:

  • Anti-angiogenesis : Endothelial cell tube formation assays (Matrigel-based) to assess blood vessel inhibition.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Genotoxicity : Ames test or comet assay to evaluate mutagenic risks from oxirane ring reactivity .

Q. What computational approaches predict the reactivity of its oxirane rings in polymer networks?

Molecular dynamics (MD) simulations model cross-linking trajectories, while density functional theory (DFT) calculates ring-opening activation energies. Software like Gaussian or Materials Studio can optimize geometries and simulate IR/Raman spectra for validation against experimental data. Monte Carlo methods estimate network formation probabilities based on amine-epoxide stoichiometry .

Methodological Notes

  • Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxirane ring hydrolysis during synthesis .
  • Data Validation : Cross-validate oxirane oxygen content using both titration (AOCS Cd 9-57) and ¹H NMR integration of epoxide protons .
  • Safety : Oxiranes are potential carcinogens; handle with PPE and under fume hoods .

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